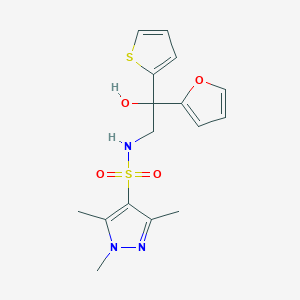

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

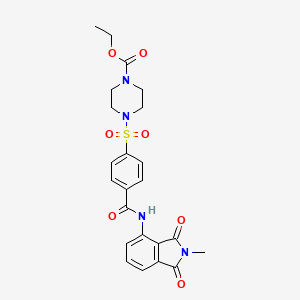

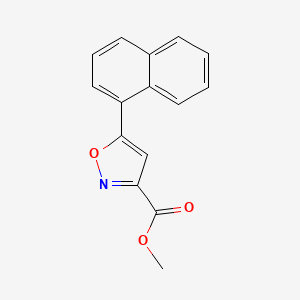

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that regulates the transport of chloride and bicarbonate ions across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in the treatment of CF.

Aplicaciones Científicas De Investigación

Synthesis of Furan Derivatives

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, due to its structural characteristics, could have potential applications in the synthesis of furan derivatives, which are valuable in various chemical and pharmaceutical contexts. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been utilized to synthesize 5-alkyl-2(5H)-furanones, a process that demonstrates the utility of phenylsulfonylpropanamides in generating furan derivatives with significant biological activities (Tanaka et al., 1984).

Development of Lead-like Compounds

The cyclopropane moiety, present in related compounds, has been widely recognized for its significance in medicinal chemistry. A strategy involving the cyclopropanation of phenyl vinyl sulfide has led to the creation of cyclopropane-containing lead-like compounds, fragments, and building blocks, which underscores the potential of utilizing compounds with cyclopropane and phenylsulfonyl features in drug discovery (Chawner et al., 2017).

Cyclopropanation and Furan Cyclization

Compounds similar to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide could be involved in chemical reactions that enable the synthesis of structurally complex molecules. For instance, the lithio derivative from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane has shown potential in generating dihydrofurans, which could be further transformed into furans, indicating the versatility of phenylsulfonyl and cyclopropane-containing compounds in organic synthesis (Pohmakotr et al., 1996).

Antibacterial Activity

Although the specific compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide has not been directly linked to antibacterial studies, structurally related furan derivatives have demonstrated promising antibacterial activity. This suggests potential research applications of such compounds in developing new antibacterial agents (Rani et al., 2012).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBQPPJHLHZLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)